2-[(2-Pyridin-4-ylethyl)thio]ethanol 2-[(2-Pyridin-4-ylethyl)thio]ethanol
Brand Name: Vulcanchem
CAS No.: 78092-91-8
VCID: VC1989847
InChI: InChI=1S/C9H13NOS/c11-6-8-12-7-3-9-1-4-10-5-2-9/h1-2,4-5,11H,3,6-8H2
SMILES: C1=CN=CC=C1CCSCCO
Molecular Formula: C9H13NOS
Molecular Weight: 183.27 g/mol

2-[(2-Pyridin-4-ylethyl)thio]ethanol

CAS No.: 78092-91-8

Cat. No.: VC1989847

Molecular Formula: C9H13NOS

Molecular Weight: 183.27 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Pyridin-4-ylethyl)thio]ethanol - 78092-91-8

CAS No. 78092-91-8
Molecular Formula C9H13NOS
Molecular Weight 183.27 g/mol
IUPAC Name 2-(2-pyridin-4-ylethylsulfanyl)ethanol
Standard InChI InChI=1S/C9H13NOS/c11-6-8-12-7-3-9-1-4-10-5-2-9/h1-2,4-5,11H,3,6-8H2
Standard InChI Key RVSLGHONXIRODY-UHFFFAOYSA-N
SMILES C1=CN=CC=C1CCSCCO
Canonical SMILES C1=CN=CC=C1CCSCCO

Structural and Chemical Properties

Molecular Architecture

2-[(2-Pyridin-4-ylethyl)thio]ethanol features a pyridine ring substituted at the 4-position with an ethylthioethanol chain. The pyridine nitrogen provides electron-withdrawing characteristics, while the thioether bridge (-S-) and hydroxyl group (-OH) enhance its polarity and potential for hydrogen bonding . The IUPAC name, 2-(2-pyridin-4-ylethylsulfanyl)ethanol, reflects this connectivity.

Table 1: Key Molecular Properties

PropertyValue
CAS Number78092-91-8
Molecular FormulaC9_9H13_{13}NOS
Molecular Weight183.27 g/mol
SMILESC1=CN=CC=C1CCSCCO
InChI KeyRVSLGHONXIRODY-UHFFFAOYSA-N
Synonyms2-((2-(Pyridin-4-yl)ethyl)thio)ethanol; 4-[2-(2-hydroxyethylthio)ethyl]pyridine

Physicochemical Characteristics

The compound is a solid at room temperature with a purity of up to 95% in commercial samples . Its solubility profile is influenced by the pyridine ring (hydrophobic) and hydroxyl group (hydrophilic), suggesting moderate solubility in polar solvents like ethanol or chloroform. The thioether linkage confers stability against hydrolysis under neutral conditions but may oxidize to sulfoxides or sulfones in the presence of strong oxidizing agents .

Synthesis and Manufacturing Processes

Reaction Pathways

The synthesis of 2-[(2-Pyridin-4-ylethyl)thio]ethanol typically involves a nucleophilic substitution reaction. One documented method refluxes sodium methoxide with 4-(2-chloroethyl)pyridine and 2-mercaptoethanol in ethanol, followed by silica gel chromatography for purification. Key steps include:

  • Nucleophilic Attack: The thiol group of 2-mercaptoethanol displaces the chloride ion on 4-(2-chloroethyl)pyridine.

  • Purification: Crude product is concentrated, diluted with chloroform, and chromatographed using chloroform/methanol gradients.

Table 2: Synthesis Conditions

ParameterDetail
Reactants4-(2-Chloroethyl)pyridine, 2-mercaptoethanol
CatalystSodium methoxide
Solvent

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator